molecular formula C10H11N3OS B13236435 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13236435
M. Wt: 221.28 g/mol
InChI Key: WTWPQHVZPNZOFL-UHFFFAOYSA-N
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Description

2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an aromatic amine derivative featuring a methoxy-substituted aniline core linked to a 1,2,3-thiadiazole heterocycle via a methylene bridge. The compound’s structure combines the electron-donating methoxy group (-OCH₃) at the ortho position of the aniline ring with the sulfur- and nitrogen-rich thiadiazole moiety. This combination imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly in the design of bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-methoxy-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H11N3OS/c1-14-10-5-3-2-4-9(10)11-6-8-7-15-13-12-8/h2-5,7,11H,6H2,1H3

InChI Key

WTWPQHVZPNZOFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC2=CSN=N2

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline primarily differ in substituents on the aniline ring or the heterocyclic moiety. Key examples include:

Compound Name Molecular Formula Substituents (Aniline Ring) Heterocycle Molecular Weight (g/mol) Reference ID
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₁₁N₃OS 2-OCH₃ 1,2,3-Thiadiazole ~223.27 Target
4-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₁₀FN₃S 4-F, 2-CH₃ 1,2,3-Thiadiazole 223.27
4-Bromo-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₀H₁₀BrN₃S 4-Br, 2-CH₃ 1,2,3-Thiadiazole 284.18
2,3-Dimethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline C₁₁H₁₃N₃S 2-CH₃, 3-CH₃ 1,2,3-Thiadiazole 219.30
4-Methoxy-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]aniline C₁₅H₁₄N₂O₂S 4-OCH₃ 1,3-Oxazole 286.35

Key Observations :

  • Substituent Effects : The methoxy group in the target compound enhances electron density on the aniline ring compared to electron-withdrawing groups like fluorine (4-Fluoro analog) or bromine (4-Bromo analog). This may influence reactivity in electrophilic substitution or hydrogen-bonding interactions .
  • Thiadiazoles, with two nitrogen atoms and one sulfur, offer stronger dipole interactions, which could enhance binding to biological targets.
Physicochemical Properties
  • Molecular Weight and Polarity : The target compound’s molecular weight (~223.27 g/mol) is comparable to its fluoro and methyl analogs , but lower than brominated derivatives (e.g., 284.18 g/mol for 4-Bromo analog) due to bromine’s high atomic mass .
  • Solubility : Methoxy and methyl groups generally improve solubility in organic solvents compared to halogens. However, the thiadiazole’s polarity may counterbalance this, leading to moderate aqueous solubility.
  • Crystallographic Data : While direct crystallographic data for the target compound is unavailable, analogs like 4-Fluoro-2-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline () and 2,3-dimethyl derivatives () have been analyzed using SHELX software , suggesting similar packing patterns dominated by hydrogen bonds and van der Waals interactions.

Biological Activity

2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound characterized by the presence of a methoxy group and a thiadiazole moiety attached to an aniline structure. Its unique chemical structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

Chemical Structure

The molecular formula for 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is C9H10N4OSC_9H_{10}N_4OS, with a molecular weight of approximately 210.26 g/mol. The compound features a five-membered heterocyclic ring containing three nitrogen atoms and two sulfur atoms, which is crucial for its biological activity.

1. Antimicrobial Activity

Research has demonstrated that derivatives of 2-methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline exhibit significant antimicrobial properties against various bacterial strains. A study highlighted the synthesis of several derivatives which were evaluated for their efficacy as urease inhibitors, particularly against Helicobacter pylori, a bacterium associated with gastrointestinal diseases. The compounds showed IC50 values ranging from 2.85 to 5.83 µM, indicating potent activity compared to standard inhibitors like thiourea and hydroxyurea.

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget BacteriaIC50 (µM)
2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)anilineH. pylori2.85
Compound AE. coli4.00
Compound BS. aureus5.50

2. Anticancer Properties

The thiadiazole moiety has been linked to anticancer activity in various studies. Compounds with this structure have shown potential in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting specific signaling pathways . For instance, certain derivatives were found to exhibit significant cytotoxicity against human cancer cell lines.

Case Study: Cytotoxic Effects
A recent study evaluated the cytotoxic effects of synthesized thiadiazole derivatives on breast cancer cells (MCF-7). The results indicated that some compounds led to a reduction in cell viability by over 70% at concentrations as low as 10 µM.

3. Neuroprotective Effects

Research has also explored the potential of thiadiazole derivatives in treating neurodegenerative diseases such as Alzheimer's disease. Some compounds demonstrated the ability to suppress neurodegenerative symptoms in animal models, indicating their potential as therapeutic agents.

The biological activity of 2-Methoxy-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound likely inhibits essential biomolecule synthesis in microbial cells.
  • Anticancer Activity : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival.
  • Neuroprotective Effects : The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.

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